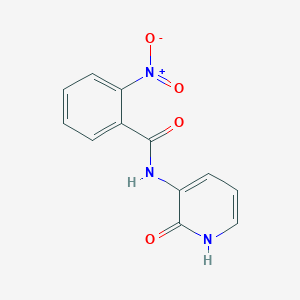
2-nitro-N-(2-oxo-1H-pyridin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-N-(2-oxo-1H-pyridin-3-yl)benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound consists of a benzamide moiety substituted with a nitro group and a pyridinyl group, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(2-oxo-1H-pyridin-3-yl)benzamide typically involves the acylation of 2-aminopyridine derivatives with benzoyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The nitro group is introduced through nitration reactions using nitric acid and sulfuric acid as reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(2-oxo-1H-pyridin-3-yl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The benzamide moiety can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts such as palladium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.
Major Products
The major products formed from these reactions include amino derivatives, substituted benzamides, and other functionalized compounds that can be further utilized in different applications.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-nitro-N-(2-oxo-1H-pyridin-3-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group plays a crucial role in its binding affinity and specificity. The compound can inhibit the activity of certain enzymes by forming stable complexes, thereby modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has similar structural features but different functional groups, leading to distinct biological activities.
2-(2-methyl-1H-pyrrol-3-yl)-2-oxo-1H-pyridin-3-yl derivatives: These compounds share the pyridinyl core but have different substituents, affecting their chemical reactivity and applications.
Uniqueness
2-nitro-N-(2-oxo-1H-pyridin-3-yl)benzamide stands out due to its unique combination of a nitro group and a pyridinyl group, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C12H9N3O4 |
|---|---|
Molecular Weight |
259.22 g/mol |
IUPAC Name |
2-nitro-N-(2-oxo-1H-pyridin-3-yl)benzamide |
InChI |
InChI=1S/C12H9N3O4/c16-11(14-9-5-3-7-13-12(9)17)8-4-1-2-6-10(8)15(18)19/h1-7H,(H,13,17)(H,14,16) |
InChI Key |
CJMRAFDHLPCDJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CNC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















